Maltooctaose

描述

Contextualization within Oligosaccharide Chemistry

Maltooctaose (B131049) is classified as a malto-oligosaccharide, a homologous series of carbohydrates derived from the partial hydrolysis of starch. nih.gov These oligosaccharides are defined as having between three and ten monosaccharide units. nih.gov this compound, with its eight glucose residues, is a well-defined structure that provides a bridge between simple sugars and complex polysaccharides, making it an ideal substrate for studying the properties and interactions of carbohydrates. nih.gov

Historical Perspective of this compound Research

The study of malto-oligosaccharides has a rich history intertwined with the development of the sugar and starch industries. Research into oligosaccharides for food applications gained significant momentum in Japan around 1970–1975. nih.gov This period saw a surge in the investigation of various oligosaccharides, leading to the development of new derivatives with unique functional properties. While specific historical milestones for the isolation and characterization of this compound are not extensively documented in isolation, its understanding grew alongside the broader exploration of malto-oligosaccharides and their enzymatic production from starch. The discovery and characterization of enzymes like amylases that produce specific malto-oligosaccharides were critical to isolating and studying molecules like this compound.

Significance in Contemporary Carbohydrate Investigations

In modern carbohydrate research, this compound is a valuable tool. It is extensively utilized in glycobiology and structural biochemistry to understand complex oligosaccharide interactions and glycan-protein recognition mechanisms. nih.gov Its defined structure allows for precise studies of enzyme kinetics, particularly for carbohydrate-active enzymes like amylases. myskinrecipes.com Furthermore, its potential as a slow-release carbohydrate and its biocompatibility have made it a subject of interest in food science and pharmaceutical research, including drug delivery systems. myskinrecipes.com

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41?,42-,43-,44-,45-,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJILUJOOCOSRO-DGMDHIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1315.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Glycosidic Linkages of Maltooctaose

Elucidation of α-1,4-Glucosidic Bonds in the Linear Chain

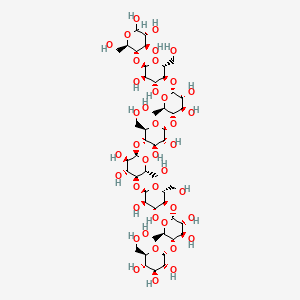

Maltooctaose (B131049) is characterized by its linear structure, where eight D-glucose monomer units are joined sequentially. hmdb.canih.govresearchgate.net The primary covalent bond connecting these glucose units is the α-1,4-glycosidic linkage. hmdb.canih.govnih.gov This specific bond forms between the carbon-1 (C1) of one glucose molecule and the carbon-4 (C4) of the adjacent glucose molecule. libretexts.orgyoutube.comyoutube.com The designation "α" refers to the stereochemistry at the anomeric carbon (C1), where the bond projects downwards from the plane of the glucose ring. libretexts.org

This repeated α-1,4 linkage results in a straight-chain polymer. researchgate.net Maltooligosaccharides (MOS), the family to which this compound belongs, are defined by this characteristic α-1,4 glycosidic bonding pattern. nih.gov The hydrolysis of these bonds, catalyzed by enzymes like α-glucosidases, breaks down the oligosaccharide into individual glucose molecules. nih.gov The stereospecificity of these linkages is crucial for their biological recognition and processing, making chemical synthesis complex and often favoring enzymatic production methods. nih.gov

Characterization of α-1,6-Glucosidic Branching Points and Their Distinctive Structural Contribution

While this compound itself is defined as a linear oligosaccharide composed of α-1,4 linkages, its structure is highly relevant in the study of branched polysaccharides like glycogen (B147801) and amylopectin. hmdb.canih.gov These larger molecules feature α-1,6-glucosidic bonds at branch points, which are created by branching enzymes (BE). nih.govnih.gov this compound serves as a critical substrate and model compound in research investigating the mechanisms of these enzymes. nih.govmdpi.com

For instance, studies on the E. coli branching enzyme have utilized this compound to understand how the enzyme recognizes a linear glucan chain and catalyzes the cleavage of an α-1,4 bond to form a new α-1,6 linkage, thereby creating a branch. nih.govnih.govmdpi.com The crystal structure of the E. coli branching enzyme bound to this compound has revealed multiple oligosaccharide binding sites, suggesting a mechanism for how the enzyme determines the length of the chain to be transferred to create a branch. nih.govmdpi.com

Therefore, while this compound does not inherently contain α-1,6 branches, its linear α-1,4-linked structure is the precursor chain upon which branching enzymes act to introduce the α-1,6-glucosidic bonds that define the architecture of complex storage polysaccharides. nih.govnih.gov The rate of enzymatic hydrolysis is significantly slower for α-1,6 linkages compared to α-1,4 linkages, a factor that influences the digestibility of branched starches. researchgate.netplos.org

Conformational Dynamics and Structural Flexibility Studies

The structural flexibility of this compound is a key feature influencing its interaction with enzymes and other molecules. This flexibility arises from the rotational freedom around the glycosidic bonds that link the glucose units. researchgate.netnih.gov The chain is not rigid but can adopt various conformations in solution. nih.gov This dynamic behavior is essential for processes like ligand binding to proteins, where the molecule may need to adapt its shape to fit into an active site. researchgate.netnih.gov

Molecular dynamics (MD) simulations and NMR studies on related, smaller oligosaccharides like maltose (B56501) (two glucose units) and isomaltose (B16258) (two glucose units with an α-1,6 linkage) provide insight into the flexibility imparted by different bond types. researchgate.net These studies show that the α-1,4 linkage, characteristic of this compound, results in a more conformationally restricted, or rigid, structure compared to the α-1,6 linkage, which has greater accessible conformational space and is considered more flexible. researchgate.net

The conformational dynamics of maltooligosaccharides are also central to their function in transport systems, such as the maltose transporter in E. coli. The maltose-binding protein (MBP), which captures these sugars, undergoes significant conformational changes itself, shifting between "open" and "closed" states upon binding the ligand. researchgate.netnih.govpurdue.edu This versatility in both the oligosaccharide and the protein highlights the importance of structural flexibility in molecular recognition and biological function. researchgate.netnih.gov

Enzymatic Pathways for Maltooctaose Biosynthesis and Interconversion

Glucosyltransferase Activities in Maltooctaose (B131049) Formation

Glucosyltransferases are a broad class of enzymes that catalyze the transfer of a glucose moiety from a donor molecule to an acceptor. Their specificities and reaction mechanisms are fundamental to the synthesis of maltooligosaccharides like this compound.

Role of Glycogen (B147801) Synthases and Starch Synthases

Glycogen synthases (GS) and starch synthases (SS) are key enzymes in the synthesis of glycogen in bacteria and animals, and starch in plants, respectively. mdpi.com These enzymes belong to the GT5 family of glycosyltransferases and are responsible for elongating α-1,4-glucan chains by transferring a glucosyl unit from a nucleotide sugar donor, typically ADP-glucose in bacteria and plants, to the non-reducing end of a growing glucan chain. oup.comfrontiersin.orgnih.gov

The synthesis of storage polysaccharides like glycogen and starch involves three main enzymatic steps:

Synthesis of an activated NDP-glucose unit by NDP-glucose pyrophosphorylase. mdpi.com

Creation of α-1,4-glucose linkages by glycogen or starch synthase. mdpi.com

Introduction of α-1,6 branch points by a branching enzyme. mdpi.com

While these synthases are primarily associated with the production of large polysaccharides, their activity on smaller maltooligosaccharide acceptors is crucial for the initial stages of polymer synthesis and can lead to the formation of this compound. For instance, recombinant maize starch synthase I (SSI) is active on acceptors as short as maltotriose (B133400) and can generate glucans of at least 25 units, which would include this compound as an intermediate. frontiersin.org Similarly, Escherichia coli glycogen synthase has been co-crystallized with maltohexaose, demonstrating its ability to bind and potentially elongate shorter maltooligosaccharides. researchgate.net

Specificity of Branching Enzymes (BEs) in α-1,6 Linkage Formation

Branching enzymes (BEs), or 1,4-α-glucan branching enzymes (EC 2.4.1.18), are responsible for introducing α-1,6 linkages into α-glucan polymers like starch and glycogen. asm.orgnih.govannualreviews.org This is achieved by cleaving an existing α-1,4 linkage within a glucan chain and transferring the cleaved segment to the C-6 hydroxyl position of a glucose residue on the same or a different chain. asm.orgnih.govannualreviews.org The specificity of the branching enzyme in terms of the length of the transferred chain is a critical determinant of the final structure of the polysaccharide. mdpi.com

The structure of the E. coli branching enzyme bound to this compound has revealed multiple oligosaccharide binding sites. mdpi.com This suggests a mechanism where the enzyme can accommodate and act upon donor chains of specific lengths. mdpi.com Different branching enzymes exhibit distinct preferences for the length of the glucan chains they transfer. For example, glycogen branching enzymes from Deinococcus geothermalis and Deinococcus radiodurans are known to transfer relatively short side chains. nih.govnih.gov In contrast, some mycobacterial branching enzymes produce shorter branches than those found in E. coli. acs.org This specificity directly influences the fine structure of the resulting glycogen or starch, including the prevalence of chains with a degree of polymerization around eight.

Transglycosylation Mechanisms Involving this compound as a Substrate or Product

Transglycosylation is a reaction where a glycosyl group is transferred from one molecule to another. Several enzymes can utilize this compound as either a donor or an acceptor in such reactions, leading to its synthesis or conversion.

Amylomaltase (MalQ) from E. coli, a 4-α-glucanotransferase, plays a central role in maltodextrin (B1146171) metabolism. megazyme.comjmb.or.kr It can catalyze the disproportionation of maltooligosaccharides. For example, it can transfer a segment from one maltodextrin molecule to another, leading to the formation of both longer and shorter chains. megazyme.comnih.gov This process can result in the synthesis of this compound from smaller precursors. nih.gov

Cyclodextrin (B1172386) glycosyltransferases (CGTases) are another class of enzymes that exhibit transglycosylation activity. jst.go.jp While their primary function is to produce cyclodextrins from starch, they can also catalyze the transfer of maltooligosaccharide units. tandfonline.com

Furthermore, some glycogen debranching enzymes, such as TreX from Sulfolobus solfataricus, exhibit both hydrolytic and transglycosylation activities. nih.gov This enzyme can transfer maltotetraosyl moieties from a donor to an acceptor, forming new α-1,6-glycosidic linkages. nih.gov A variant of the Pyrococcus furiosus thermostable amylase has been engineered to exhibit enhanced α-(1,4)-transglycosylation activity, resulting in the production of maltooligosaccharides longer than the initial substrates. nih.govasm.org This demonstrates the potential for engineering enzymes to specifically produce maltooligosaccharides like this compound.

Microbial and Plant Enzymatic Systems Producing this compound

A variety of enzymatic systems from microorganisms and plants are capable of producing this compound, either as a primary product or as part of a mixture of maltooligosaccharides.

Pyrococcus furiosus Thermostable Amylase (PFTA) System for Specific-Length Maltooligosaccharide Production

The hyperthermophilic archaeon Pyrococcus furiosus possesses a thermostable amylase (PFTA) with novel catalytic properties. nih.govasm.org This enzyme acts as both an α-amylase and a cyclodextrin-hydrolyzing enzyme. nih.govasm.orgjst.go.jp A key feature of PFTA is its ability to open cyclodextrin rings to produce linear maltooligosaccharides of specific lengths with high purity. jst.go.jp This characteristic makes it a valuable tool for the enzymatic preparation of maltooligosaccharides such as maltohexaose, maltoheptaose, and this compound from α-, β-, and γ-cyclodextrins, respectively. nih.govnih.gov The enzyme shows a unique hydrolytic activity that preferentially opens the cyclodextrin ring without significant degradation of the resulting linear maltooligosaccharides. jst.go.jp By mutating specific amino acid residues in the substrate-binding sites of PFTA, its catalytic properties can be further modified, for instance, to enhance its transglycosylation activity or alter its substrate preference from cyclodextrins to linear maltooligosaccharides. nih.govasm.org

Glycogen Branching Enzymes (GBEs) from Diverse Organisms (e.g., Vibrio vulnificus, Deinococcus geothermalis, Escherichia coli)

Glycogen branching enzymes (GBEs) from various microorganisms display diverse specificities that can be harnessed for the synthesis of specific polysaccharides. Recent findings have shown that GBEs from Vibrio vulnificus, Deinococcus geothermalis, and Escherichia coli can catalyze the synthesis of glycogen-type polysaccharides from maltooligosaccharides. nih.govresearchgate.net

Notably, the GBE from Vibrio vulnificus (VvGBE) is capable of using this compound (G8) as a surprisingly small substrate to synthesize highly branched polysaccharides. nih.govresearchgate.net This is in contrast to the GBEs from D. geothermalis and E. coli, which require longer maltooligosaccharides (maltononaose and maltotridecaose, respectively) as minimum substrates. nih.govresearchgate.net Intriguingly, all three GBEs were found to catalyze α-1,4-transglycosylation during the initial stages of the reaction. nih.govresearchgate.net

The GBE from D. geothermalis (DgGBE) is known for its ability to create a high degree of branching. researchgate.netmdpi.com It preferentially transfers short side chains, with a significant portion being between 4 and 17 glucose residues long. asm.org The unique branching patterns of the Deinococcus GBEs are determined by their N-terminal domains. nih.gov The E. coli GBE (GlgB) has also been extensively studied and its expression in organisms lacking their native branching enzymes can lead to the production of starch-like polyglucans. researchgate.net The crystal structure of E. coli BE bound to this compound has provided insights into its mechanism for donor chain specificity. mdpi.com

Table of Research Findings on this compound-Related Enzymes

| Enzyme | Organism | Key Function/Finding Related to this compound | Reference |

|---|---|---|---|

| Glycogen Synthase (GS) / Starch Synthase (SS) | Escherichia coli, Maize | Elongates α-1,4-glucan chains; can use small maltooligosaccharides as acceptors, leading to the formation of this compound as an intermediate. | frontiersin.orgresearchgate.net |

| Branching Enzyme (BE) | Escherichia coli | Crystal structure with bound this compound reveals multiple binding sites, suggesting a mechanism for donor chain specificity. | mdpi.commdpi.com |

| Amylomaltase (MalQ) | Escherichia coli | Catalyzes transglycosylation (disproportionation) of maltooligosaccharides, which can produce this compound. | megazyme.comnih.gov |

| Thermostable Amylase (PFTA) | Pyrococcus furiosus | Preferentially opens cyclodextrin rings to produce specific-length maltooligosaccharides, including this compound from γ-cyclodextrin. | nih.govjst.go.jpnih.gov |

| Glycogen Branching Enzyme (VvGBE) | Vibrio vulnificus | Can utilize this compound as a minimal substrate to synthesize highly branched polysaccharides. | nih.govresearchgate.net |

| Glycogen Branching Enzyme (DgGBE) | Deinococcus geothermalis | Transfers relatively short side chains, contributing to a unique branching pattern in polysaccharides. | asm.orgnih.gov |

Disproportionating Enzymes (DPE1) in Acarviosyl-maltooligosaccharide Synthesis

Disproportionating enzyme 1 (DPE1), classified as a 4-α-glucanotransferase (EC 2.4.1.25), plays a significant role in the metabolism of α-glucans. tandfonline.com This enzyme is a member of the glycoside hydrolase (GH) family 77 and catalyzes disproportionation reactions by transferring glucan moieties. oup.com While DPE1 typically transfers a maltosyl (G2) unit from a donor like maltotriose to an acceptor, its catalytic activity can be applied to synthesize novel compounds. oup.comtandfonline.com

A notable application of DPE1 is in the enzymatic synthesis of acarviosyl-maltooligosaccharides. oup.comjst.go.jpnih.gov Acarbose (B1664774), a pseudo-tetrasaccharide, is a potent inhibitor of glycoside hydrolases. oup.comjst.go.jp Researchers have successfully synthesized derivatives of acarbose with longer maltooligosaccharide chains using a DPE1 partially purified from adzuki cotyledons. oup.comjst.go.jpnih.gov In a key study, the enzyme produced six distinct compounds when reacting with 100 mM acarbose and a 7.5% (w/v) maltotetraose-rich syrup. oup.comjst.go.jptandfonline.com

The products were identified through mass spectrometry and NMR spectroscopy as α-acarviosyl-(1→4)-maltooligosaccharides with degrees of polymerization ranging from 5 to 10 (designated AC5 to AC10). oup.comjst.go.jpnih.gov These compounds consist of an acarviosyl unit linked to a maltooligosaccharide chain; specifically, the maltooligosaccharide portions range from maltotriose (for AC5) to this compound (for AC10). oup.comjst.go.jpnih.govoup.com The prevalence of AC7 as a product in the early stages of the reaction suggests that the DPE1 enzyme catalyzes the transfer of the acarviosyl-glucose moiety from the acarbose donor to acceptor molecules. oup.comjst.go.jpnih.gov These synthesized acarviosyl-maltooligosaccharides, including the one containing a this compound unit, are considered valuable as new potential inhibitors for glycoside hydrolases. oup.comjst.go.jp

| Product Designation | Degree of Polymerization (DP) | Maltooligosaccharide Component |

|---|---|---|

| AC5 | 5 | Maltotriose |

| AC6 | 6 | Maltotetraose (B33255) |

| AC7 | 7 | Maltopentaose (B1148383) |

| AC8 | 8 | Maltohexaose |

| AC9 | 9 | Maltoheptaose |

| AC10 | 10 | This compound |

Table 1. Products synthesized from the DPE1-catalyzed reaction between acarbose and maltotetraose-rich syrup. The table shows the resulting acarviosyl-maltooligosaccharides (ACn) with their corresponding degree of polymerization and the specific maltooligosaccharide chain attached to the acarviosyl unit. oup.comjst.go.jpnih.govoup.com

In Vitro and Recombinant Enzyme Applications for this compound Synthesis

The synthesis of specific-length maltooligosaccharides, including this compound, is achievable through various in vitro enzymatic methods, often employing recombinant enzymes for enhanced efficiency and specificity. nih.govnih.gov

One of the most direct methods involves the ring-opening of cyclodextrins. nih.gov A thermostable amylolytic enzyme from the hyperthermophilic archaeon Pyrococcus furiosus has been shown to preferentially hydrolyze cyclodextrins to produce specific maltooligosaccharides. nih.gov This enzyme efficiently produces this compound through the ring-opening reaction of γ-cyclodextrin (γ-CD). nih.govmdpi.com This particular application is aimed at developing a high-efficiency process for synthesizing high-purity this compound. nih.gov

Recombinant disproportionating enzymes (DPEs) are also utilized in the synthesis of various maltooligosaccharides. tandfonline.com For instance, recombinant barley DPE1 (rDPE1) can act on substrates like maltotriose and maltotetraose to produce a range of maltooligosaccharides, including maltopentaose and maltoheptaose. tandfonline.com While not always the primary product, this compound can be generated within the mixture of elongated glucans produced by such enzymes.

Furthermore, this compound itself serves as a crucial substrate in other recombinant enzyme applications. The glycogen branching enzyme (GBE) from Vibrio vulnificus (VvGBE) surprisingly utilizes this compound (G8) as its minimum substrate to synthesize highly branched, glycogen-type polysaccharides in a single step. researchgate.net This contrasts with GBEs from other organisms like Deinococcus geothermalis and Escherichia coli, which require longer maltooligosaccharides as minimum substrates. researchgate.net Similarly, recombinant yeast glycogen synthase (Gsy2p) has been used in in vitro assays with this compound as a substrate to study the enzymatic extension to maltononaose. nih.gov These applications underscore the role of this compound as a building block in the enzymatic construction of more complex carbohydrates.

| Enzyme | Source Organism | Application Type | Substrate(s) | Primary Product(s) of Interest |

|---|---|---|---|---|

| Amylase | Pyrococcus furiosus | Synthesis | γ-Cyclodextrin | This compound |

| Disproportionating Enzyme 1 (DPE1) | Barley (Recombinant) | Synthesis | Maltotriose, Maltotetraose | Assortment of maltooligosaccharides (e.g., Maltopentaose, Maltoheptaose) |

| Glycogen Branching Enzyme (VvGBE) | Vibrio vulnificus (Recombinant) | Substrate Utilization | This compound | Highly branched polysaccharides (Glycogen-type) |

| Glycogen Synthase (Gsy2p) | Yeast (Recombinant) | Substrate Utilization | This compound | Maltononaose |

Table 2. Summary of selected in vitro and recombinant enzyme applications involving the synthesis or utilization of this compound. tandfonline.comnih.govresearchgate.netnih.gov

Enzymatic Degradation and Metabolic Intermediary Roles of Maltooctaose

Glycoside Hydrolase Specificity Towards Maltooctaose (B131049)

The enzymatic breakdown of this compound is carried out by several classes of glycoside hydrolases, each exhibiting distinct patterns of hydrolysis and substrate specificity. These enzymes are crucial for processing large polysaccharides into smaller, metabolically accessible sugars.

Alpha-amylase and beta-amylase are key enzymes in the initial breakdown of large alpha-linked polysaccharides. While both act on the α-1,4-glycosidic bonds present in this compound, their modes of action differ significantly.

Alpha-Amylase (α-amylase): This enzyme is an endo-amylase, meaning it can act at random locations along the polysaccharide chain. wikipedia.orgwikipedia.org When α-amylase encounters a substrate like this compound, it can cleave internal α-1,4 glycosidic linkages, resulting in a mixture of smaller oligosaccharides, such as maltotriose (B133400) and maltose (B56501). wikipedia.org This action leads to a rapid reduction in the length of the substrate chain.

Beta-Amylase (β-amylase): In contrast, β-amylase is an exo-amylase that specifically targets the second α-1,4 glycosidic bond from the non-reducing end of a polysaccharide chain. worthington-biochem.comwikipedia.org This action releases successive maltose units. worthington-biochem.comwikipedia.org For this compound, β-amylase would sequentially cleave the chain, producing four molecules of maltose. It cannot bypass α-1,6 branch points found in amylopectin or glycogen (B147801), making its action on these substrates incomplete. worthington-biochem.commystrica.com The shortest normal saccharide that β-amylase can attack is maltotetraose (B33255). worthington-biochem.com

| Enzyme | Type of Hydrolase | Site of Action | Primary Products from this compound |

|---|---|---|---|

| Alpha-Amylase | Endo-hydrolase | Random internal α-1,4-glycosidic bonds wikipedia.orgwikipedia.org | Mixture of smaller maltooligosaccharides (e.g., maltose, maltotriose) wikipedia.org |

| Beta-Amylase | Exo-hydrolase | Second α-1,4-glycosidic bond from the non-reducing end worthington-biochem.comwikipedia.org | Maltose worthington-biochem.comwikipedia.org |

Debranching enzymes are critical for the complete degradation of branched polysaccharides like amylopectin and glycogen, as they specifically hydrolyze the α-1,6-glycosidic linkages that form branch points.

The debranching enzyme from the cyanobacterium Nostoc punctiforme (NPDE) is a notable example. This enzyme exhibits a unique catalytic preference for longer malto-oligosaccharides, particularly those with a degree of polymerization greater than eight (>G8). nih.govresearchgate.net NPDE first hydrolyzes the α-1,6-glycosidic linkages of branched oligosaccharides and then sequentially hydrolyzes α-1,4-glycosidic linkages. Its debranching activity is highly specific for branched chains with more than eight glucose residues. Due to this specificity, side chains shorter than this compound in amylopectin are resistant to hydrolysis by NPDE. nih.gov Structural analysis reveals that NPDE has an extended substrate-binding groove suitable for accommodating these longer malto-oligosaccharides. nih.gov This property allows for the enzymatic preparation of this compound-rich mixtures from starch.

In many microorganisms, the metabolism of maltodextrins, including this compound, is handled by a specific set of enzymes.

Maltodextrin (B1146171) Glucosidase (MalZ): Encoded by the malZ gene, this enzyme acts by cleaving single glucose units from the reducing end of maltodextrins that are at least three glucose units long. nih.gov It can hydrolyze α-1,4-glycosidic linkages in maltodextrins with chain lengths of up to seven or eight glucose units. uniprot.orgresearchgate.net Maltose itself is not a substrate for MalZ. nih.gov While not essential for maltodextrin utilization in E. coli, it contributes to the complete breakdown of these oligosaccharides to glucose. nih.gov The predicted maltodextrin glucosidase MalZ in Actinoplanes sp. SE50/110 showed slow hydrolysis activity on linear α-glucans. megazyme.comnih.gov

Alpha-Glucosidase (AmlE): The maltose-induced α-glucosidase AmlE is noted for its high rate of hydrolysis of linear α-1,4-glucans. megazyme.com It can compensate for the lower activity of MalZ, ensuring a steady supply of glucose for the cell. megazyme.comnih.gov A study on Actinoplanes sp. SE50/110 demonstrated AmlE's activity on various maltooligosaccharides, including this compound. researchgate.net

Maltodextrin Phosphorylase (MalP): This enzyme plays a crucial role by phosphorolytically removing the non-reducing glucosyl residue from a maltodextrin chain to yield α-glucose-1-phosphate. nih.gov In Actinoplanes sp. SE50/110, MalP functions as both a maltodextrin and glycogen phosphorylase, acting on linear α-glucans with at least four glycosyl residues. mdpi.com In E. coli, strains lacking MalP but possessing MalZ degrade maltodextrins to maltose. nih.gov

| Enzyme | Gene | Enzymatic Action | Substrate Preference | Primary Product(s) |

|---|---|---|---|---|

| Maltodextrin Glucosidase | MalZ | Hydrolysis of glucose from the reducing end nih.gov | Maltodextrins (≥G3) nih.gov | Glucose |

| Alpha-Glucosidase | AmlE | Hydrolysis of linear α-1,4-glucans megazyme.com | Maltooligosaccharides (including this compound) researchgate.net | Glucose |

| Maltodextrin Phosphorylase | MalP | Phosphorolysis of the non-reducing end nih.gov | Maltodextrins (≥G4/G5), Glycogen mdpi.com | Glucose-1-Phosphate |

This compound in Cellular Carbohydrate Metabolism Pathways

As an oligomer of glucose, this compound is a natural intermediary in the central carbohydrate metabolic pathways involving the breakdown and synthesis of large glucose polymers.

This compound is a transient product during the degradation of glycogen and starch. The breakdown of these storage polysaccharides is a multi-enzyme process. Glycogen phosphorylase shortens the outer chains to about four glucose residues from a branch point. tandfonline.com The glycogen debranching enzyme then acts, first by its 4-α-glucanotransferase activity to transfer a block of three glucose residues to another non-reducing end, and second by its amylo-α-1,6-glucosidase activity to hydrolyze the remaining single glucose unit at the branch point. nih.govoup.com During the degradation of the linear chains of amylose (B160209) or the outer chains of amylopectin and glycogen, this compound can be generated as an intermediate before being further hydrolyzed into smaller sugars like maltose and glucose. wikipedia.org

In some microorganisms, the reverse process can occur. Enzymes of the maltose system, such as amylomaltase (MalQ), can polymerize maltose or maltodextrins into longer linear chains. nih.govnih.gov These longer chains can then serve as substrates for branching enzymes (GlgB) to form glycogen, a process that can occur even in the absence of glycogen synthase (GlgA). researchgate.netnih.gov In this pathway, this compound would be an intermediate in the elongation of glucan chains destined for glycogen synthesis.

In microorganisms such as E. coli and Corynebacterium glutamicum, this compound is a key component of maltodextrin metabolism. nih.govresearchgate.net These organisms possess dedicated systems for the transport and intracellular breakdown of maltodextrins. Once transported into the cell, this compound and other maltodextrins are catabolized by the coordinated action of enzymes like amylomaltase (MalQ), maltodextrin phosphorylase (MalP), and maltodextrin glucosidase (MalZ). nih.govnih.gov MalQ redistributes glucosyl units, elongating some chains while shortening others, producing glucose in the process. nih.gov MalP and MalZ then act on these linear dextrins to produce glucose-1-phosphate and glucose, respectively, which can then enter glycolysis to generate energy. nih.govnih.gov Therefore, this compound serves as a direct substrate in the pathway that funnels carbon from external polysaccharides into the central metabolism of the cell.

Regulation of this compound-Mediated Enzymatic Activities

The enzymatic activities central to the degradation and metabolic utilization of this compound are intricately regulated to ensure cellular efficiency and responsiveness to metabolic needs. This regulation occurs at multiple levels, including allosteric control by substrates and products, and transcriptional regulation of the enzymes involved in this compound metabolism. These mechanisms allow cells to fine-tune the flux of carbohydrates through metabolic pathways, preventing wasteful production of intermediates and ensuring that energy production is matched to demand.

Allosteric Regulation and Feedback Inhibition

Allosteric regulation is a primary mechanism for the rapid control of enzyme activity, where the binding of a molecule at a site other than the active site—the allosteric site—modulates the enzyme's catalytic efficiency. In the context of this compound metabolism, the products of amylolytic activity, including smaller maltooligosaccharides and glucose, often act as feedback inhibitors of the enzymes that produce them.

Detailed kinetic studies on various amylases have elucidated the inhibitory effects of maltooligosaccharides. For instance, studies on porcine pancreatic α-amylase have shown that maltose and maltotriose act as competitive inhibitors. This suggests that this compound, as a larger substrate, and its breakdown products can compete with starch for binding to the active site of amylases, thereby regulating the rate of starch degradation. The inhibition is concentration-dependent, with the apparent inhibition constant (Kiapp) varying with the concentration of the inhibitor. This indicates a successive binding of multiple inhibitor molecules to the enzyme.

Similarly, research on wheat β-amylase has demonstrated competitive inhibition by maltose, with the inhibitor constant (Ki) being influenced by pH. At acidic to neutral pH, maltose acts as a competitive inhibitor, while at alkaline pH, the inhibition becomes uncompetitive. While direct kinetic data for this compound is limited, the consistent inhibitory pattern observed with smaller maltooligosaccharides strongly suggests that this compound would exert a similar, likely more potent, feedback inhibition on amylolytic enzymes.

Table 1: Kinetic Parameters of Amylase Inhibition by Maltooligosaccharides

| Enzyme | Inhibitor | Inhibition Type | Ki (mM) | Reference |

|---|---|---|---|---|

| Porcine Pancreatic α-Amylase | Maltose | Competitive | Varies with concentration | nih.gov |

| Porcine Pancreatic α-Amylase | Maltotriose | Competitive | Varies with concentration | nih.gov |

| Wheat β-Amylase | Maltose | Competitive (pH 5.4) | 120 ± 30 | nih.gov |

| Wheat β-Amylase | Maltose | Uncompetitive (pH 9.0) | 110 ± 40 | nih.gov |

Note: The inhibition constants (Ki) represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

This feedback mechanism is crucial in preventing the excessive breakdown of starch and the accumulation of glucose when cellular energy levels are high. The allosteric regulation of amylases by their end-products allows for a rapid and sensitive response to changes in cellular carbohydrate concentrations.

Transcriptional Regulation

Beyond the immediate effects of allosteric regulation, the synthesis of enzymes involved in this compound metabolism is controlled at the transcriptional level. This form of regulation provides a more sustained adaptation to the availability of specific carbohydrates in the environment.

In microorganisms such as Streptomyces thermoviolaceus, the synthesis of thermostable α-amylase is inducible, with maltotriose being the smallest molecule capable of triggering enzyme synthesis. This finding implies that longer-chain maltooligosaccharides, including this compound, likely serve as potent inducers of amylase gene expression. The presence of these larger sugars signals the availability of starch in the environment, prompting the cell to produce the necessary enzymes for its degradation. Conversely, the presence of more readily metabolizable sugars, such as mannitol, can repress the induction of α-amylase, ensuring that the cell prioritizes the use of more efficient energy sources.

In barley, the expression of genes encoding enzymes involved in starch degradation, including α-amylase, β-amylase, and maltase, is temporally regulated during germination. While direct regulation by this compound has not been explicitly detailed, the coordinated expression of these genes is essential for the mobilization of starch reserves into glucose to fuel seedling growth. It is plausible that the concentration of various maltooligosaccharides, including this compound, within the endosperm could act as signaling molecules that influence the transcription of these key metabolic genes.

The regulation of enzyme synthesis ensures that the cellular machinery for carbohydrate metabolism is only produced when needed, conserving cellular resources and allowing for adaptation to changing nutritional conditions.

Advanced Analytical Methodologies for Maltooctaose Characterization

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and structural features of maltooctaose (B131049). Various ionization methods and fragmentation techniques offer complementary analytical capabilities.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Analysis

Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of carbohydrates, including this compound. It is particularly effective for analyzing reaction products or mixtures, providing molecular weight information through the formation of protonated ([M+H]) or adducted ([M+Na], [M+K]) ions acs.orgmdpi.comnih.govmtoz-biolabs.comcreative-proteomics.comnih.gov. ESI can be coupled with liquid chromatography (LC-ESI-MS) for the separation and detection of oligosaccharides in complex samples researchgate.netiastate.edunih.govnih.govnih.gov. Studies analyzing the synthesis of maltooligosaccharides have utilized ESI-MS to identify and confirm the formation of this compound based on its monoisotopic mass researchgate.netiastate.edu. For this compound (CHO), the theoretical monoisotopic mass for the protonated molecule ([M+H]) is approximately 1293.42 Da, and for the sodium adduct ([M+Na]) is approximately 1315.40 Da [calculated values based on elemental composition]. Nano-ESI can further enhance sensitivity for underivatized neutral oligosaccharides acs.org.

Table 5.1.1: Expected ESI-MS Ion Masses for this compound

| Ion Type | Theoretical m/z (Da) | Notes |

| [M+H] | 1293.42 | Protonated molecule |

| [M+Na] | 1315.40 | Sodium adduct |

| [M+K] | 1331.37 | Potassium adduct |

| [M+NH] | 1311.45 | Ammonium adduct |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Enhanced Detection

MALDI-MS imaging (MALDI-MSI) allows for the visualization of the spatial distribution of biomolecules directly within tissue sections without prior separation or extraction nih.govresearchgate.netmdpi.comfrontiersin.org. This technique is valuable for understanding the localization of this compound in biological or food matrices. While MALDI-MS is a powerful tool, the detection sensitivity of certain analytes, including carbohydrates, can be a limitation. Strategies such as on-tissue chemical derivatization have been developed to enhance the signal intensity of this compound. For instance, derivatization with specific reagents has been shown to increase the signal-to-noise ratio for this compound by over 28-fold, significantly improving its detection and imaging capabilities researchgate.netresearchgate.net. Laser post-ionization techniques, like MALDI-2, also offer substantial sensitivity enhancements for various analytes, including potentially this compound bruker.comnih.gov.

Table 5.1.2: Sensitivity Enhancement of this compound Detection via Derivatization in MALDI-MSI

| Derivatization Reagent | Enhancement Factor (for this compound) | Reference |

| Girard's reagent P (GP) | >28-fold | researchgate.netresearchgate.net |

Tandem Mass Spectrometry (MS/MS) for Linkage and Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is crucial for elucidating the detailed structure of this compound, including the type and position of glycosidic linkages. Oligosaccharides undergo characteristic fragmentation pathways when subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) mdpi.commdpi.comcreative-proteomics.comresearchgate.netsemanticscholar.org. These pathways primarily involve:

Glycosidic Bond Cleavage: Breaking of the bond between sugar units, yielding fragment ions (e.g., B, Y ions) that provide information about the sequence and composition of the oligosaccharide mdpi.comcreative-proteomics.comirb.hr.

Cross-Ring Cleavage: Fragmentation within a sugar ring, producing ions (e.g., A, X ions) that can offer insights into specific structural features and linkage types mdpi.comcreative-proteomics.comresearchgate.net.

The fragmentation patterns of maltooligosaccharides like this compound are generally predictable, with abundant ions resulting from the cleavage of the α-(1→4) glycosidic bonds. Studies investigating the fragmentation of cyclodextrins and maltooligosaccharides have demonstrated the utility of MS/MS in distinguishing between different linkage types and structural isomers mdpi.comsemanticscholar.org. The specific fragmentation patterns allow for the confirmation of the linear α-(1→4) linked glucose units that constitute this compound.

Table 5.1.3: Representative Fragmentation Pathways in Oligosaccharide MS/MS

| Fragmentation Type | Description | Information Gained |

| Glycosidic Cleavage | Bond cleavage between monosaccharide units (e.g., B, Y ions) | Sequence, composition, linkage type |

| Cross-Ring Cleavage | Cleavage within a monosaccharide unit (e.g., A, X ions) | Specific structural features, linkage details |

| Loss of Water | Loss of HO (18 Da) from a fragment ion | Can indicate specific structural modifications |

Chromatographic Separation Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantitative analysis, often coupled with sensitive detection methods.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly effective method for the separation and quantification of carbohydrates, including this compound and other maltooligosaccharides theses.czmdpi.comnih.govnih.govcreative-biolabs.comthermofisher.com. This technique separates carbohydrates based on their anionic properties at high pH, followed by sensitive detection using pulsed amperometry, which oxidizes the carbohydrate molecules thermofisher.com. HPAEC-PAD offers high resolution and sensitivity, allowing for the analysis of complex carbohydrate mixtures without the need for derivatization creative-biolabs.comthermofisher.com. Studies analyzing enzymatic reaction products have successfully identified and quantified this compound (often denoted as G8) using HPAEC-PAD, demonstrating its utility in monitoring carbohydrate synthesis and degradation pathways mdpi.com. The technique is well-suited for the analysis of maltodextrins, which are mixtures of maltooligosaccharides of varying chain lengths, including this compound theses.cznih.govaafco.org.

Table 5.2.1: HPAEC-PAD Applications for Maltooligosaccharides

| Application Focus | Technique Capability | Reference |

| Separation of maltooligosaccharides (e.g., maltodextrins) | High resolution, sensitive detection of various degrees of polymerization (DP) | theses.cznih.govaafco.org |

| Analysis of enzymatic reaction products | Identification and quantification of this compound (G8) among other products | mdpi.com |

| Carbohydrate analysis in glycoproteins | Determination of oligosaccharide content | nih.govcreative-biolabs.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique employed for the purity assessment and quantitative analysis of this compound. When coupled with mass spectrometry (HPLC-MS), it provides enhanced specificity and sensitivity for complex mixtures acs.orgresearchgate.netiastate.edunih.govnih.govnih.gov. Various HPLC modes, such as reverse-phase (RP) or normal-phase chromatography, can be utilized depending on the derivatization status and polarity of the analyte. RP-HPLC coupled with ESI-MS has been used for the direct analysis of underivatized oligosaccharides, including this compound, allowing for both separation and mass spectrometric detection acs.orgnih.gov. HPLC-based methods, often in conjunction with MS/MS, are crucial for determining the purity of this compound standards and for quantifying its presence in various matrices researchgate.netiastate.edunih.gov. The ability to resolve isobaric species and reduce ion suppression makes HPLC-MS a powerful tool for comprehensive oligosaccharide analysis nih.gov.

Table 5.2.2: HPLC Applications for this compound Analysis

| HPLC Application Focus | Detection/Coupling Method | Key Capabilities | Reference |

| Purity and quantitative analysis | HPLC-ESI-MS/MS | Separation of isomers, quantification, structural elucidation of maltooligosaccharides | researchgate.netiastate.edunih.gov |

| Direct analysis of underivatized oligosaccharides | RP-HPLC-ESI-MS | Separation and detection of this compound, improved sensitivity with LC separation | acs.orgnih.gov |

Compound List:

this compound

Glucose

Maltohexaose

Maltoheptaose

Maltooligosaccharides

Maltodextrins

Cyclodextrins (α-CD, β-CD, γ-CD)

N-glycans

Glycoproteins

Oligosaccharides

Size Exclusion Chromatography (SEC) for Oligosaccharide Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution measurlabs.comwikipedia.org. In SEC, a sample is passed through a column packed with porous beads. Larger molecules, which cannot penetrate the pores, elute faster, while smaller molecules that can access the pores elute later wikipedia.org. This method is particularly useful for characterizing the distribution of oligosaccharides, such as this compound, within a sample.

SEC can reveal the presence of other malto-oligosaccharides if the sample is not pure this compound, allowing for the assessment of its purity and distribution profile oup.comresearchgate.net. For instance, studies analyzing commercial maltodextrins, which are mixtures of α-(1→4)-linked glucose units, have utilized SEC to map their molecular weight distribution, often revealing a bimodal distribution indicative of both high and low molecular weight oligosaccharide components oup.comresearchgate.net. Columns like Asahipak GF-210 HQ have demonstrated improved separation efficiency for malto-oligosaccharides in the lower molecular weight range compared to other SEC columns shodex.com. The technique requires calibration with known standards to estimate molecular weights wikipedia.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of carbohydrates like this compound. Both ¹H NMR and ¹³C NMR provide critical information about the molecular structure, including the confirmation of glucose units, the type and position of glycosidic linkages, and the anomeric configuration nih.govresearchgate.netnih.gov.

In ¹H NMR, specific signals, particularly the anomeric proton (H-1), are highly indicative of the glycosidic linkage and anomeric configuration. For α-(1→4) linkages, characteristic chemical shifts are observed researchgate.netresearchgate.netnih.gov. ¹³C NMR spectroscopy further aids in structural determination by providing chemical shifts for each carbon atom in the molecule. The anomeric carbons (C-1) typically resonate in the range of 90–100 ppm, with variations depending on the anomeric configuration nih.gov. For this compound, the presence of eight glucose units linked by α-(1→4) bonds would result in a complex spectrum where signals for each glucose residue can be assigned, often with the aid of 2D NMR techniques.

Advanced 2D NMR experiments, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning signals and confirming the specific glycosidic linkages between glucose units nih.govresearchgate.netresearchgate.netmdpi.com. These techniques help to map out the connectivity within the oligosaccharide chain, confirming the α-(1→4) linkages characteristic of this compound. For instance, studies on malto-oligosaccharides have used ¹H, ¹³C, HSQC, and HMBC to confirm structures and linkage types researchgate.netresearchgate.net.

Integration of Hyphenated Techniques in Glycomics Research (e.g., LC-MS, CE-MS)

Hyphenated techniques, which combine separation methods with mass spectrometry, are vital for comprehensive glycomics analysis, including the characterization of this compound. These techniques offer high sensitivity, specificity, and the ability to analyze complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry nih.govbioms.seplos.org. For oligosaccharides, LC can separate compounds based on their size, polarity, or other properties, while MS provides their mass-to-charge ratio (m/z). This compound can be identified by its characteristic molecular ion ([M+H]⁺ or [M+Na]⁺) or adducts, and tandem MS (MS/MS) can provide fragmentation data to confirm its structure, including the number of glucose units and linkage patterns acs.orgnih.govnih.gov. Permethylation of oligosaccharides prior to LC-MS analysis can improve ionization efficiency and chromatographic separation, facilitating isomer identification acs.orgnih.gov. LC-MS has been successfully employed in the analysis of oligosaccharides in various biological samples, such as ginseng extracts, where this compound was identified alongside other malto-oligosaccharides nih.govresearchgate.net.

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS combines the high separation efficiency of capillary electrophoresis with the detection power of mass spectrometry researchgate.netacs.orgchromatographytoday.comwikipedia.org. CE separates analytes based on their charge-to-size ratio, and when coupled with MS, it allows for the identification and quantification of separated species. While CE is highly effective for separating charged or derivatized molecules, native oligosaccharides may require derivatization to improve their electrophoretic mobility and MS detectability researchgate.netacs.org. CE-MS offers advantages such as rapid analysis, high resolution, and minimal sample consumption researchgate.netwikipedia.org. It is a valuable orthogonal technique to LC-MS for glycomics research, providing complementary separation mechanisms chromatographytoday.comspectroscopyonline.com. Studies have demonstrated the utility of CE-MS for analyzing complex glycan mixtures and glycopeptides, enabling detailed structural characterization researchgate.netacs.org908devices.com.

The integration of these hyphenated techniques allows for a more complete understanding of oligosaccharide profiles, including the precise identification and quantification of compounds like this compound within complex biological or industrial matrices.

Chemical Derivatization Strategies for Enhanced Analysis and Research Applications

Principles of Maltooctaose (B131049) Derivatization for Spectroscopic and Chromatographic Enhancement

The fundamental principle behind derivatizing this compound lies in modifying its chemical structure to enhance its suitability for various analytical methods. Underivatized oligosaccharides often exhibit poor ionization efficiency in mass spectrometry and limited detectability in UV-Vis or fluorescence-based detection systems. Derivatization addresses these issues by:

Improving Ionization Efficiency: For mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Electrospray Ionization (ESI-MS), derivatization can introduce charged or easily ionizable functional groups. This leads to a significant increase in signal intensity and sensitivity, allowing for the detection of lower analyte concentrations nih.govresearchgate.netchromatographyonline.comjfda-online.com. For instance, introducing a permanent positive charge can dramatically boost ionization efficiency nih.govacs.orgnih.govresearchgate.net.

Introducing Detectable Tags: Derivatization can attach chromophores (for UV-Vis detection) or fluorophores (for fluorescence detection) to the analyte. This significantly boosts sensitivity, as fluorescence detection is generally orders of magnitude more sensitive than UV-Vis detection researchgate.netchromatographyonline.comfiveable.me.

Specific Derivatization Reagents and Their Impact on Signal Enhancement

Several derivatization reagents are employed to enhance the analysis of this compound and similar oligosaccharides, each offering distinct advantages for different analytical platforms.

Girard's Reagent P (GP): This positively charged hydrazine (B178648) reagent is particularly effective for enhancing the sensitivity of oligosaccharides in MALDI-MS and MALDI-MS Imaging (MALDI-MSI). GP reacts with the reducing end of this compound, introducing a permanent positive charge. This modification significantly improves ionization efficiency, leading to a marked increase in signal-to-noise ratios. Studies have shown that GP derivatization can enhance the signal for this compound by over 28-fold, facilitating more sensitive detection and improved glycome coverage nih.govacs.orgnih.govresearchgate.net.

Permethylation: Permethylation is a widely used technique for the structural analysis of carbohydrates by mass spectrometry. It involves replacing all hydrogen atoms attached to oxygen and nitrogen atoms with methyl groups. This process increases the volatility and stability of glycans, making them suitable for GC-MS and enhancing their ionization in MS tandfonline.comnih.govnih.govacs.org. Permethylation is crucial for obtaining detailed structural information, including linkage and branching patterns, when analyzed by tandem MS (MS/MS) nih.govnih.govacs.org. While not directly a signal enhancement strategy in the same way as GP, it enables more comprehensive structural characterization, which is vital for research applications.

Other Derivatization Agents: While not always applied directly to this compound in the provided literature, other common derivatization agents for oligosaccharides include 2-aminobenzamide (B116534) (2-AB) and 1-phenyl-3-methyl-5-pyrazolone (PMP). These reagents are often used to introduce fluorescent or UV-absorbing tags for enhanced detection in HPLC and LC-MS analyses researchgate.netmtoz-biolabs.comnih.govacs.org.

Table 6.2.1: Impact of Derivatization on this compound Signal Enhancement

| Derivatization Reagent | Analytical Technique(s) | Primary Benefit(s) | Reported Enhancement for this compound |

| Girard's Reagent P (GP) | MALDI-MS, MALDI-MSI | Increased ionization efficiency, enhanced signal-to-noise ratio, improved sensitivity, introduction of a permanent positive charge. | >28-fold signal enhancement nih.govacs.orgnih.govresearchgate.net |

| Permethylation | GC-MS, LC-MS/MS | Increased volatility, enhanced stability, improved MS signal, detailed structural information (linkage, branching). | Not directly quantified as signal enhancement, but essential for MS structural analysis nih.govnih.govacs.org. |

| 2-Aminobenzamide (2-AB) | LC-Fluorescence, LC-MS | Introduction of a fluorescent tag for high sensitivity detection. | Not specified for this compound. |

| PMP | MALDI-TOF-MS, LC-MS | Introduction of a chromophore for UV detection, improved MS ionization. | Not specified for this compound. |

Derivatized this compound as Chiral Stationary Phases in Chromatography

Chiral stationary phases (CSPs) are critical for the enantioselective separation of chiral compounds. While the literature extensively discusses polysaccharide derivatives (such as cellulose (B213188) and amylose (B160209) derivatives) as highly effective CSPs for HPLC researchgate.netjst.go.jpmdpi.comnih.govacs.org, there is no direct evidence in the provided search results indicating the use of this compound derivatives specifically as CSPs.

However, the principles governing CSP development are applicable. Polysaccharide derivatives are immobilized onto a solid support (e.g., silica (B1680970) gel) to create CSPs that exploit various interactions like inclusion complexation, dipole-dipole interactions, and hydrogen bonding to achieve chiral recognition researchgate.netjst.go.jpmdpi.comacs.org. The derivatization of the polysaccharide backbone is key to tuning the selectivity and compatibility with different mobile phases researchgate.netjst.go.jpmdpi.comnih.govacs.org. If this compound were to be derivatized and immobilized, it could potentially contribute to the development of novel CSPs, similar to how other oligosaccharides and polysaccharides are utilized. The broad applicability of polysaccharide-based CSPs highlights the potential for other oligosaccharide derivatives to serve in similar capacities, although specific research on this compound derivatives as CSPs is not detailed here.

Applications in Glycome Profiling and Glycosylation Site Analysis

Derivatization strategies for this compound and related oligosaccharides are instrumental in advancing two key areas of glycobiology: glycome profiling and glycosylation site analysis.

Glycome Profiling: Glycome profiling aims to comprehensively analyze the entire repertoire of glycans within a biological system. Derivatization methods that enhance sensitivity and enable high-throughput analysis are crucial. The application of Girard's Reagent P (GP) in MALDI-MSI for N-glycan analysis exemplifies this. By improving signal-to-noise ratios and glycome coverage, GP derivatization allows for the spatial characterization of N-glycan expression in tissues, aiding in the identification of disease-associated glycan alterations nih.govacs.orgnih.gov. This capability is vital for understanding the role of glycans in physiological and pathological processes, such as cancer nih.govacs.orgnih.gov.

Crystallographic Studies of this compound-Bound Enzymes (e.g., Escherichia coli Branching Enzyme)

Crystallographic analysis of enzymes co-crystallized with this compound provides direct evidence of the binding mode and the specific molecular interactions that govern recognition. A pivotal example is the study of the branching enzyme from Escherichia coli (EcBE), a key enzyme in glycogen (B147801) biosynthesis that catalyzes the formation of α-1,6 linkages.

The crystal structure of EcBE bound to this compound was determined to understand the basis of its specificity for donor chains of a particular length. nih.govosti.gov This structural analysis has provided a significant leap in understanding how the enzyme handles long oligosaccharide chains. nih.gov Prior studies with shorter malto-oligosaccharides like maltohexaose and maltoheptaose had already identified several surface binding sites, but the complex with this compound revealed a more complete picture. nih.govacs.org The crystallographic data for this complex are detailed in the table below.

| Enzyme | Ligand | PDB ID | Resolution (Å) | Method |

|---|---|---|---|---|

| Escherichia coli Branching Enzyme (EcBE) | This compound | 8SDB | 3.00 | X-RAY DIFFRACTION |

These high-resolution structures are critical for visualizing the precise orientation of the this compound chain within the enzyme's binding sites and for inferring the functional roles of individual amino acid residues. rcsb.org

Identification and Characterization of Oligosaccharide Binding Sites

The crystallographic structure of the EcBE-maltooctaose complex was instrumental in identifying and characterizing the full constellation of oligosaccharide binding sites on the enzyme's surface. nih.govosti.gov The study confirmed the presence of previously known binding locations and, significantly, identified three entirely new sites. nih.govnih.govrcsb.org This brought the total number of identified malto-oligosaccharide binding sites on EcBE to twelve. nih.govosti.govnih.gov

A key finding was the observation of a substantially longer and distinctly different ordering of the glucan chain within a previously identified site, designated as Site I. nih.govrcsb.org Many of these binding sites are located on the surface of the enzyme, often more than 15 Å away from the active site. nih.govacs.org These distal sites are crucial for anchoring the large polymeric substrate, glycogen.

Summary of Key Oligosaccharide Binding Sites on EcBE:

| Binding Site | Key Characteristics from this compound Complex | Inferred Function |

|---|---|---|

| Site I | Binds a substantially longer, well-ordered glucan chain. nih.govrcsb.org | Identified as a likely binding surface for extended donor chains. nih.govnih.gov |

| Sites I, II, VI | Previously shown to bind linear oligosaccharides but not cyclodextrins. nih.gov | Contribute to substrate specificity and enzyme activity. acs.org |

| Newly Identified Sites (3) | Expanded the known surface area for glucan binding. nih.govmdpi.com | Contribute to the creation of a large glucan-binding surface on one side of the enzyme. mdpi.com |

| Total Sites (12) | Provide multiple points of contact for the polysaccharide substrate. nih.gov | Collectively determine donor chain specificity and enzyme efficiency. nih.govosti.gov |

The characterization of these sites demonstrates a sophisticated mechanism where multiple, spatially distinct regions of an enzyme cooperate to bind and process a large polymeric substrate.

Insights into Enzyme Specificity and Catalytic Mechanisms Derived from this compound Complexes

The structure of the EcBE-maltooctaose complex has offered profound insights into the catalytic mechanism and, most notably, the specificity of the enzyme. nih.govosti.gov Branching enzymes must select a donor glucan chain of a specific length from an amylose chain and transfer it to an acceptor chain, creating an α-1,6 branch point. The structural data suggests a mechanism for how this "molecular ruler" function is achieved.

By comparing the this compound-bound EcBE structure with the structure of a Cyanothece branching enzyme that has a donor chain bound in its active site, researchers identified Site I as the likely binding surface for the extended donor chains that EcBE is known to transfer. nih.govnih.govrcsb.org The arrangement of the twelve surface binding sites is proposed to correctly position the long substrate for the cleavage and transfer reaction. nih.gov

Furthermore, the structure suggests that specific, analogous loops in branching enzymes from a wide range of organisms are responsible for determining the length of the branch chain. nih.govnih.gov In EcBE, a loop connecting strand 1 and helix 1 of the catalytic domain appears to play a critical role in controlling donor chain length. mdpi.com This structural insight provides a concrete hypothesis for the enzyme's specificity, suggesting that the length and conformation of these loops act as a gate or guide for the substrate. nih.govosti.gov Mutations made to conserved residues within some of these binding sites have been shown to have a debilitating effect on the enzyme's activity, underscoring their functional importance. acs.org

Conformational Changes in Enzymes Induced by this compound Binding

The binding of a substrate to an enzyme often induces conformational changes, a concept known as "induced fit." nih.gov These changes can range from subtle side-chain rearrangements to large-scale domain movements, and they are essential for optimizing the alignment of catalytic residues and stabilizing the reaction's transition state. purdue.edunih.gov

In the case of EcBE, the binding of this compound leads to significant localized conformational ordering. The observation that a much longer glucan chain is ordered in binding site I in the this compound complex, compared to structures with shorter oligosaccharides, is direct evidence of such a change. nih.govrcsb.org This suggests that the binding of the longer this compound chain stabilizes a specific conformation of the binding site loops that is required for productive substrate recognition.

While large-scale domain rotations are not the primary feature described for EcBE upon this compound binding, the collective adjustments across the twelve binding sites represent a significant conformational adaptation to the substrate. This induced ordering on the enzyme's surface is crucial for correctly positioning the large glycogen polymer, ensuring that the active site is presented with a donor chain of the appropriate length for catalysis. nih.govosti.gov This contrasts with other carbohydrate-binding proteins, such as the maltodextrin-binding protein, which can exhibit large "open" and "closed" conformations upon ligand binding. nih.gov For EcBE, the conformational changes appear to be more localized but are equally critical for its specific catalytic function.

Chemical Compounds Mentioned

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Maltooctaose (B131049) |

| Glucose |

| Starch |

| Maltose (B56501) |

| γ-cyclodextrin |

| Isoamylase |

| Glycogen (B147801) |

| α-amylase |

| β-amylase |

| Amyloglucosidase |

| Sucrose |

| Tamoxifen |

Maltooctaose As a Research Tool and Biochemical Reagent

Substrate in Enzymatic Assays and Kinetic Studies

Maltooctaose (B131049) is frequently employed as a substrate to investigate the activity and kinetics of various carbohydrate-active enzymes. megazyme.comneogen.coma-matrix.ng Its defined chain length allows for precise measurement of enzyme activity and the study of substrate specificity. megazyme.comneogen.coma-matrix.ng Enzyme assays are laboratory methods used to measure the rate of enzyme reactions, providing information on enzyme presence, activity, and kinetics. tipbiosystems.com These assays can be continuous, where the reaction is monitored in real-time, or discontinuous, where samples are taken at intervals. tipbiosystems.com

Kinetic studies involving this compound help determine key enzymatic parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). bmglabtech.com The K_m value reflects the affinity of an enzyme for its substrate; a lower K_m indicates a higher affinity. bmglabtech.com This information is crucial for understanding the catalytic mechanism of an enzyme and how its activity is regulated. In some cases, high concentrations of a substrate like this compound can lead to substrate inhibition, where the enzyme's activity decreases, a phenomenon important in various biological and therapeutic contexts. jmb.or.kr

Several important enzymes are studied using this compound as a substrate:

α-Amylase: This enzyme hydrolyzes the α-1,4-glycosidic bonds in starch and related oligosaccharides. This compound serves as a well-defined substrate to characterize the action pattern and efficiency of different α-amylases. neogen.coma-matrix.ng

β-Amylase: This enzyme cleaves maltose (B56501) units from the non-reducing end of maltooligosaccharides. Using this compound allows for the precise study of its catalytic activity. neogen.coma-matrix.ng

Amyloglucosidase (or Glucamylase): This enzyme releases glucose from the non-reducing ends of starch and oligosaccharides. This compound is a suitable substrate for assaying its activity. megazyme.comneogen.coma-matrix.ng

Cyclodextrin (B1172386) Glycosyltransferase (CGTase): This enzyme is notable for its ability to form cyclodextrins (circular oligosaccharides) from linear α-1,4-glucans like starch. nih.gov this compound has been used as a model substrate to study the intricate dynamics of the cyclization reaction catalyzed by CGTase, where the linear chain is moved a significant distance within the enzyme's active site to form the circular product. nih.gov

Glycogen (B147801) Synthase: This enzyme is critical for glycogen biosynthesis. While glycogen is its primary substrate, this compound can be used as a smaller, defined acceptor substrate to probe the enzyme's catalytic mechanism. nih.gov Studies have shown that yeast glycogen synthase has a significantly lower catalytic efficiency towards this compound compared to glycogen, highlighting the importance of multiple binding sites on the enzyme for efficient polymer synthesis. nih.gov

Glycogen Branching Enzymes (GBEs): Research has shown that certain GBEs, such as the one from Vibrio vulnificus, can surprisingly use this compound as a substrate to synthesize highly branched, glycogen-type polysaccharides. researchgate.net This finding challenges previous assumptions about the minimum substrate size for these enzymes. researchgate.net

Table 1: Enzymes Utilizing this compound as a Substrate in Research

| Enzyme | EC Number | Typical Reaction Studied | Research Focus |

| α-Amylase | EC 3.2.1.1 | Hydrolysis of internal α-1,4-glycosidic bonds | Characterization of activity and action patterns. neogen.coma-matrix.ng |

| β-Amylase | EC 3.2.1.2 | Hydrolysis of α-1,4-glycosidic bonds from the non-reducing end to produce maltose | Measurement of catalytic efficiency. neogen.coma-matrix.ng |

| Amyloglucosidase | EC 3.2.1.3 | Hydrolysis of α-1,4 and α-1,6-glycosidic bonds from the non-reducing end to produce glucose | Assay of hydrolytic activity. megazyme.comneogen.coma-matrix.ng |

| Cyclodextrin Glycosyltransferase (CGTase) | EC 2.4.1.19 | Intramolecular transglycosylation (cyclization) to form cyclodextrins | Understanding the dynamics of the cyclization reaction. nih.govnih.gov |

| Glycogen Synthase | EC 2.4.1.11 | Transfer of glucose from UDP-glucose to the non-reducing end of a primer | Probing the catalytic mechanism and acceptor positioning. nih.gov |

| Glycogen Branching Enzyme (GBE) | EC 2.4.1.18 | Cleavage of an α-1,4-glucan chain and transfer of the fragment to form an α-1,6 branch point | Investigating minimum substrate requirements and synthesis of polysaccharides. researchgate.net |

Reference Standard for Carbohydrate Analysis

The high purity of commercially available this compound makes it an excellent reference standard for various analytical techniques used in carbohydrate research and quality control. megazyme.comsigmaaldrich.com Reference standards are crucial for the accurate identification and quantification of compounds in a sample.

This compound is particularly valuable in chromatographic methods. Chromatography separates components of a mixture for analysis. In the context of carbohydrates, which often lack a chromophore for easy detection, specific techniques are required. thermofisher.comchromatographytoday.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a powerful and widely used technique for the separation and quantification of underivatized carbohydrates. thermofisher.comchromatographytoday.com HPAE separates carbohydrates, which are weak acids, at high pH using a strong anion-exchange column. thermofisher.com PAD allows for the direct and highly sensitive detection of these molecules without the need for derivatization. chromatographytoday.com this compound, along with other maltooligosaccharides like maltotetraose (B33255) and maltoheptaose, serves as a standard to create calibration curves and to determine the retention time for identifying specific oligosaccharides in complex mixtures, such as those found in food and beverage products like beer. pubcompare.aithermofisher.com The technique is robust enough to be used for authenticating the geographical and floral origin of products like honey by analyzing their detailed sugar profiles. researchgate.netmdpi.com

Table 2: Application of this compound as a Reference Standard in HPAE-PAD

| Analytical Technique | Purpose | Role of this compound | Example Application |

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) | Separation and quantification of carbohydrates | Serves as a standard for peak identification based on retention time and for quantification through calibration curves. thermofisher.com | Analysis of fermentable sugars and oligosaccharides in beer and wort. thermofisher.com Authentication of honey based on its unique sugar fingerprint. researchgate.netmdpi.com |

Applications in In Vitro Glycan Synthesis and Modification Studies

This compound serves as a starting material or an acceptor molecule in the enzymatic synthesis of more complex carbohydrates. researchgate.netgoogle.com The in vitro (in a test tube) synthesis of glycans is a critical area of research, as it allows for the production of specific carbohydrate structures for studying their biological functions and for developing new therapeutics. brown.edunih.gov Glycosylation, the enzymatic process of attaching glycans to proteins or lipids, is a non-template-driven process, resulting in a diversity of structures that are challenging to study without pure, well-defined molecules. acs.org

Glycosyltransferases are the enzymes responsible for building glycans by transferring a sugar moiety from a donor molecule to an acceptor. uzh.ch this compound can act as an acceptor for these enzymes. For example, in reactions catalyzed by cyclodextrin glycosyltransferase (CGTase), this compound can be elongated through coupling reactions where it accepts glucose units from a donor starch molecule. google.comtandfonline.com

Furthermore, research has demonstrated the one-step synthesis of glycogen-like polysaccharides using this compound as the sole substrate for a specific glycogen branching enzyme (GBE). researchgate.net This process involves both α-1,4-transglycosylation to elongate the chain and the introduction of α-1,6 branches by the GBE, ultimately converting the simple linear oligosaccharide into a highly branched polysaccharide. researchgate.net These enzymatically synthesized glycans can then be used as molecular biology reagents. researchgate.net

The ability to modify glycoproteins in vitro is also a significant area of research. By using a series of enzymes, the N-glycans on a protein can be trimmed and then rebuilt. nih.govnih.gov While not always the direct starting point on the protein itself, studies involving this compound as a substrate for processing enzymes inform how larger, more complex glycans attached to proteins might be modified. Understanding the site-specific processing rates of glycoenzymes is crucial for producing therapeutic proteins with consistent and optimal glycosylation patterns. nih.gov

Future Research Directions in Maltooctaose Glycoscience

Advanced Enzymatic Engineering for Tailored Maltooctaose (B131049) Production

The efficient and specific production of this compound remains a significant goal for its application in research and industry. While enzymatic processes are advantageous over chemical methods, wild-type enzymes often produce a mixture of maltooligosaccharides (MOS) with varying chain lengths. Future research is heavily focused on protein engineering to develop biocatalysts that can synthesize this compound with high yield and purity.

Key enzyme classes targeted for this engineering include maltooligosaccharide-forming amylases (MFAses) and cyclodextrin (B1172386) glucanotransferases (CGTases). Strategies such as site-directed mutagenesis and directed evolution are being employed to alter the substrate-binding sites and catalytic residues of these enzymes. For instance, structure-based engineering of the MFAse from Bacillus stearothermophilus STB04 involved mutating glycine 109 to other amino acids like asparagine and aspartic acid. This modification enhanced interactions with the substrate at subsite -6, leading to a significant increase in the production specificity for maltohexaose (G6) over the wild-type enzyme's preference for a mix of G5 and G6. nih.govnih.gov Similar principles can be applied to shift the product specificity towards this compound (G8).